molecular formula C26H30N4O3 B2954748 N-(2,5-dimethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1251694-92-4

N-(2,5-dimethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2954748
CAS No.: 1251694-92-4
M. Wt: 446.551
InChI Key: JIUKVKAGJYSUJX-UHFFFAOYSA-N
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Description

This compound features a 1,8-naphthyridine core substituted at position 3 with a 4-methylpiperidine-1-carbonyl group and at position 1 with an acetamide-linked 2,5-dimethylphenyl moiety. The 4-oxo-1,4-dihydronaphthyridine scaffold is a pharmacophore prevalent in medicinal chemistry due to its bioisosteric resemblance to quinolones, enabling interactions with biological targets such as kinases and topoisomerases .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-16-9-11-29(12-10-16)26(33)21-14-30(25-20(24(21)32)8-7-19(4)27-25)15-23(31)28-22-13-17(2)5-6-18(22)3/h5-8,13-14,16H,9-12,15H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUKVKAGJYSUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The compound features a naphthyridine moiety, which is known for its diverse biological properties.
  • Substituents : It has multiple substituents including a dimethylphenyl group and a piperidine carbonyl group, which may influence its pharmacodynamics and pharmacokinetics.
PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₂
Molecular Weight305.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Pharmacological Effects

Research indicates that compounds similar to N-(2,5-dimethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide exhibit various pharmacological effects:

  • Antitumor Activity : Some naphthyridine derivatives have shown promising antitumor effects in vitro and in vivo. They may act by inhibiting specific kinases involved in cancer cell proliferation.
  • Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activity against a range of pathogens.
  • Neuroprotective Effects : Certain derivatives demonstrate neuroprotective properties, potentially through modulation of neurotransmitter systems.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways may be involved:

  • Inhibition of Enzymes : The presence of the piperidine moiety suggests potential inhibition of enzymes such as DPP-IV (Dipeptidyl Peptidase IV), which plays a role in glucose metabolism and inflammation .
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

  • A study on naphthyridine-based compounds reported significant inhibition of cancer cell lines, suggesting that structural modifications can enhance efficacy against specific tumors.
  • Another research focused on DPP-IV inhibitors showed that these compounds could improve renal function in diabetic models, indicating potential applications in metabolic disorders .

Table 2: Summary of Relevant Studies

Study ReferenceFocus AreaFindings
Study 1Antitumor ActivitySignificant inhibition of cancer cell proliferation
Study 2Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Study 3NeuroprotectionModulation of neurotransmitter release observed

Comparison with Similar Compounds

Core Structure and Functional Group Variations

Table 1: Comparative Analysis of Key Structural Features

Compound Name / ID Core Structure Key Substituents Functional Groups
Target Compound 1,8-Naphthyridine 3-(4-Methylpiperidine-1-carbonyl), 1-(N-(2,5-dimethylphenyl)acetamide) Acetamide, Piperidine-carbonyl, 4-oxo
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide 1,5-Naphthyridine 3-Carboxamide (3,5-dimethyladamantyl), 1-pentyl Carboxamide, Adamantyl, 4-oxo
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Pyrido-thieno-pyrimidinone 3-Acetamide, 2-phenylamino, 7-methyl Acetamide, Thioether, 4-oxo
N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)acetamide (5a) Naphthalene-phenyl hybrid 2-Hydroxynaphthyl, 4-nitrophenyl, acetamide Acetamide, Hydroxyl, Nitro

Key Observations:

  • The target compound’s 1,8-naphthyridine core distinguishes it from the 1,5-naphthyridine in and the pyrido-thieno-pyrimidinone in . This affects ring planarity and hydrogen-bonding capacity.
  • Acetamide vs.
  • Substituent Bulk : The 3,5-dimethyladamantyl group in ’s compound introduces significant steric hindrance compared to the target’s 4-methylpiperidine, which may limit membrane permeability despite higher lipophilicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) IR C=O Stretches (cm⁻¹) Notable NMR Features
Target Compound Not reported ~1,730 (acetamide), ~1,690 (piperidine carbonyl) Expected δ 2.10 (COCH3), 2.50 (NCH3)
Compound 143–145 1,730 (acetamide), 1,690 (pyrimidinone) δ 2.10 (COCH3), 3.57 (CH2), 7.37–7.47 (Ar-H)
Compound 5a 249–251 1,647 (amide), 1,513–1,439 (NO2) δ 10.10 (OH), 8.57 (NH), 8.12 (Ar-H)

Insights:

  • The target compound’s IR profile would closely resemble ’s compound due to shared acetamide and carbonyl groups but differ in piperidine-related stretches.
  • Solubility : The 4-nitrophenyl and hydroxynaphthyl groups in ’s compound 5a increase polarity, contrasting with the target’s lipophilic 4-methylpiperidine, suggesting lower aqueous solubility for the latter .

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